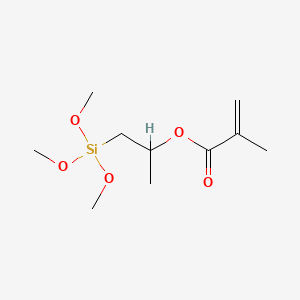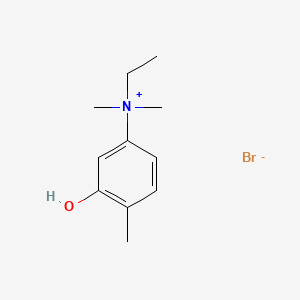
Dimethylethyl(3-hydroxy-p-tolyl)ammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylethyl(3-hydroxy-p-tolyl)ammonium bromide is a quaternary ammonium compound with the molecular formula C11H18NOBr. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a quaternary ammonium group attached to a benzene ring with a hydroxyl group at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylethyl(3-hydroxy-p-tolyl)ammonium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of 3-hydroxy-p-toluidine with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the amine to the quaternary ammonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The process involves the same basic reaction as in the laboratory synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Dimethylethyl(3-hydroxy-p-tolyl)ammonium bromide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to remove the bromide ion, resulting in the formation of a tertiary amine.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium iodide in acetone for halide exchange reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a tertiary amine.
Substitution: Formation of the corresponding halide salt.
Scientific Research Applications
Dimethylethyl(3-hydroxy-p-tolyl)ammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane dynamics due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use as an antimicrobial agent due to its quaternary ammonium structure.
Industry: Utilized in the formulation of disinfectants and antiseptics.
Mechanism of Action
The mechanism of action of Dimethylethyl(3-hydroxy-p-tolyl)ammonium bromide involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This makes it effective as an antimicrobial agent. The hydroxyl group may also play a role in hydrogen bonding with membrane components, enhancing its activity.
Comparison with Similar Compounds
Similar Compounds
- Dimethylethyl(3-hydroxyphenyl)ammonium chloride
- Dimethylethyl(3-hydroxy-p-tolyl)ammonium iodide
- Dimethylethyl(3-hydroxy-p-tolyl)ammonium sulfate
Uniqueness
Dimethylethyl(3-hydroxy-p-tolyl)ammonium bromide is unique due to its specific combination of a quaternary ammonium group and a hydroxyl-substituted benzene ring. This structure imparts distinct chemical and biological properties, making it particularly effective in applications requiring membrane disruption and antimicrobial activity.
Properties
CAS No. |
66941-41-1 |
|---|---|
Molecular Formula |
C11H18BrNO |
Molecular Weight |
260.17 g/mol |
IUPAC Name |
ethyl-(3-hydroxy-4-methylphenyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C11H17NO.BrH/c1-5-12(3,4)10-7-6-9(2)11(13)8-10;/h6-8H,5H2,1-4H3;1H |
InChI Key |
SDWUMIPKIWTEHS-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](C)(C)C1=CC(=C(C=C1)C)O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



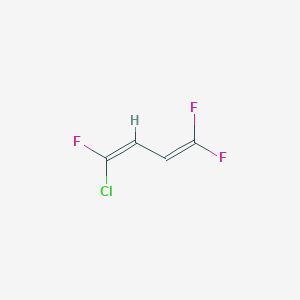
![4-[(4S)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]butan-2-one](/img/structure/B13761585.png)
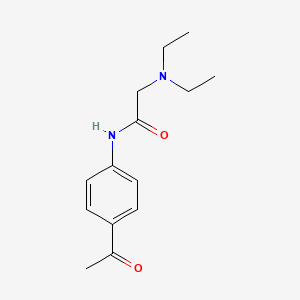


![2-Propenoic acid, 3-[3-(3-methoxypropoxy)propoxy]propyl ester](/img/structure/B13761623.png)


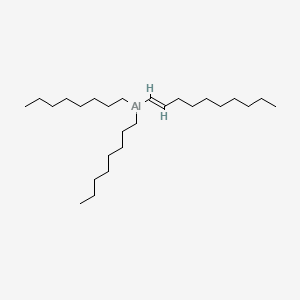
![[4-(chloromethyl)-3-methylphenyl] ethyl carbonate](/img/structure/B13761651.png)


